molecular formula C10H10N2OS B1607670 4-(Phenoxymethyl)-1,3-thiazol-2-amine CAS No. 94830-63-4

4-(Phenoxymethyl)-1,3-thiazol-2-amine

Cat. No.: B1607670
CAS No.: 94830-63-4
M. Wt: 206.27 g/mol
InChI Key: OAQVZJWKWGNLRJ-UHFFFAOYSA-N
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Description

4-(Phenoxymethyl)-1,3-thiazol-2-amine (CAS 94830-63-4) is a high-purity, solid chemical reagent with the molecular formula C10H10N2OS and a molecular weight of 206.26 g/mol . This compound features a distinct 1,3-thiazole core ring system, which is substituted at the 2-position with an amine group and at the 4-position with a phenoxymethyl group, contributing to its specific physicochemical profile . It has a calculated density of approximately 1.3 g/cm³ and a predicted boiling point of 381.7±17.0 °C . The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, recognized for its broad potential in biological activity. Research on closely related 4-phenyl-1,3-thiazol-2-amines has demonstrated significant promise as a starting point for developing new antiprotozoal agents, with specific compounds exhibiting potent activity against Leishmania amazonensis promastigotes, the causative agent of the neglected tropical disease leishmaniasis . These findings suggest that this chemical class is a valuable scaffold for antiparasitic drug discovery. Furthermore, other derivatives within this family have been screened for in vitro antibacterial properties, indicating wider potential in antimicrobial research . This product is intended for research and development purposes in chemical and pharmaceutical laboratories. It is provided "For Research Use Only" and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(phenoxymethyl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2OS/c11-10-12-8(7-14-10)6-13-9-4-2-1-3-5-9/h1-5,7H,6H2,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAQVZJWKWGNLRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC2=CSC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80365982
Record name 4-(phenoxymethyl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80365982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94830-63-4
Record name 4-(phenoxymethyl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80365982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Biological Activity Profile of 4-(Phenoxymethyl)-1,3-thiazol-2-amine: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of a Privileged Scaffold

The 1,3-thiazol-2-amine core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2][3] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4][5] This guide focuses on the specific derivative, 4-(phenoxymethyl)-1,3-thiazol-2-amine, a molecule that combines the potent 2-aminothiazole nucleus with a phenoxymethyl substituent. While comprehensive studies on this exact molecule are emerging, this document synthesizes data from closely related analogs to construct a predictive biological activity profile. Our objective is to provide researchers and drug development professionals with a foundational understanding of its potential therapeutic applications and a clear, actionable framework for its empirical validation.

The rationale for investigating this particular compound stems from established structure-activity relationships (SAR). Modifications at the C4 position of the thiazole ring are known to significantly modulate biological activity.[1][6] The introduction of a phenoxymethyl group is hypothesized to enhance ligand-receptor interactions through potential hydrogen bonding and hydrophobic interactions, thereby influencing potency and selectivity. This guide will explore the most probable and potent biological activities, detail the underlying mechanisms, and provide robust, field-proven protocols for their investigation.

Synthesis and Characterization: A Validated Pathway

The most reliable and widely adopted method for the synthesis of 2-aminothiazole derivatives is the Hantzsch thiazole synthesis.[2] This reaction involves the condensation of an α-haloketone with a thiourea. For our target compound, 4-(phenoxymethyl)-1,3-thiazol-2-amine, the logical precursors would be 1-chloro-3-phenoxypropan-2-one and thiourea.

Experimental Protocol: Hantzsch Synthesis of 4-(Phenoxymethyl)-1,3-thiazol-2-amine
  • Reagent Preparation:

    • Dissolve thiourea (1.0 equivalent) in 20 mL of ethanol in a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser.

    • In a separate vessel, dissolve 1-chloro-3-phenoxypropan-2-one (1.0 equivalent) in 15 mL of ethanol.

  • Reaction Execution:

    • Add the ethanolic solution of 1-chloro-3-phenoxypropan-2-one dropwise to the stirring solution of thiourea at room temperature over 15 minutes.

    • Upon completion of the addition, heat the reaction mixture to reflux (approximately 78°C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a 7:3 ethyl acetate:hexane mobile phase.

  • Work-up and Isolation:

    • After completion, allow the reaction mixture to cool to room temperature.

    • Neutralize the mixture with a saturated solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

    • The resulting precipitate is the crude product. Collect the solid by vacuum filtration and wash with cold distilled water (3 x 20 mL).

  • Purification and Characterization:

    • Recrystallize the crude solid from ethanol to yield the purified 4-(phenoxymethyl)-1,3-thiazol-2-amine.

    • Confirm the structure and purity of the final compound using High-Resolution Mass Spectrometry (HRMS), ¹H NMR, and ¹³C NMR spectroscopy.[7]

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_end Final Product & Analysis Thiourea Thiourea Condensation Condensation in Ethanol (Reflux, 4-6h) Thiourea->Condensation AlphaHalo 1-chloro-3-phenoxypropan-2-one AlphaHalo->Condensation Neutralization Neutralization (NaHCO₃) Condensation->Neutralization Filtration Vacuum Filtration Neutralization->Filtration Recrystallization Recrystallization (Ethanol) Filtration->Recrystallization Product 4-(Phenoxymethyl)-1,3-thiazol-2-amine Recrystallization->Product Analysis HRMS, ¹H NMR, ¹³C NMR Product->Analysis

Hantzsch synthesis workflow for the target compound.

Part 1: Anti-inflammatory Activity Profile

A significant body of evidence points to the anti-inflammatory potential of 2-aminothiazole derivatives.[8][9] The primary mechanism often involves the inhibition of key inflammatory mediators, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX) enzymes.[6][10][11][12] Overproduction of nitric oxide (NO) by iNOS is a hallmark of pathological inflammation, making it a prime therapeutic target.[6]

Predicted Mechanism of Action: iNOS Inhibition

Virtual screening studies on similar thiazole derivatives suggest they can bind to the active site of iNOS, preventing the binding of its natural substrate, L-arginine. This inhibition is thought to occur via hydrogen bonding between the amine groups of the thiazole and key residues in the enzyme's active site.[10] The phenoxymethyl group of our target compound may further stabilize this binding within the hydrophobic pocket of the active site, potentially enhancing inhibitory activity and selectivity.

G cluster_cell Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) Cell Macrophage / Target Cell Inflammatory_Stimuli->Cell iNOS_Induction iNOS Gene Transcription iNOS_Protein iNOS Enzyme iNOS_Induction->iNOS_Protein NO_Production Nitric Oxide (NO) Production iNOS_Protein->NO_Production L_Arginine L-Arginine L_Arginine->iNOS_Protein Inflammation Inflammatory Cascade NO_Production->Inflammation Compound 4-(Phenoxymethyl)- 1,3-thiazol-2-amine Compound->iNOS_Protein Inhibition

Sources

An In-depth Technical Guide on the Structure-Activity Relationship (SAR) of 4-(Phenoxymethyl)-1,3-thiazol-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3-thiazole nucleus is a prominent scaffold in medicinal chemistry, imparting a diverse range of biological activities to its derivatives.[1][2][3][4] Among these, the 4-(phenoxymethyl)-1,3-thiazol-2-amine framework has emerged as a particularly fruitful template for the design of novel therapeutic agents. This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of this class of compounds, drawing upon a wealth of published research to offer actionable insights for drug discovery and development. We will dissect the intricate interplay between structural modifications and biological outcomes, covering key therapeutic areas such as oncology, infectious diseases, and metabolic disorders. This document is intended to serve as a valuable resource for researchers and scientists in the field, providing a robust foundation for the rational design of next-generation 4-(phenoxymethyl)-1,3-thiazol-2-amine-based therapeutics.

Introduction: The Significance of the Thiazole Scaffold in Drug Discovery

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen atoms, is a cornerstone of medicinal chemistry.[1][2][3][4] Its unique physicochemical properties, including its ability to participate in hydrogen bonding and its relative metabolic stability, make it an attractive component in the design of bioactive molecules.[2][5] Indeed, the thiazole motif is present in a number of clinically approved drugs, demonstrating its therapeutic relevance across a spectrum of diseases.[6][7]

The 4-(phenoxymethyl)-1,3-thiazol-2-amine scaffold, the focus of this guide, combines the versatile thiazole core with a flexible phenoxymethyl linker and a reactive 2-amino group. This arrangement provides multiple points for chemical modification, allowing for the fine-tuning of pharmacological properties. The exploration of this chemical space has led to the discovery of compounds with a wide array of biological activities, including anticancer, antimicrobial, and antidiabetic effects.[1][8][9]

Core Structure-Activity Relationship (SAR) Analysis

The biological activity of 4-(phenoxymethyl)-1,3-thiazol-2-amine derivatives is exquisitely sensitive to structural modifications at three primary locations: the phenyl ring, the phenoxymethyl linker, and the 2-amino group of the thiazole core. A systematic analysis of these modifications provides a clear roadmap for optimizing potency, selectivity, and pharmacokinetic properties.

Modifications of the Phenyl Ring

Substitutions on the terminal phenyl ring have a profound impact on the biological activity of these compounds. The nature, position, and size of these substituents can influence everything from receptor binding to metabolic stability.

  • Electron-Withdrawing vs. Electron-Donating Groups: The electronic properties of the substituent play a critical role. For instance, in a series of antimicrobial agents, the presence of a nitro group, a strong electron-withdrawing group, at the para-position of the phenyl ring was found to be crucial for activity against various bacterial strains.[1][2][5] This is likely due to the formation of strong hydrogen bonds with amino acid residues in the target protein.[2] Conversely, electron-donating groups, such as methoxy or methyl, have been shown to be favorable in other contexts, such as in the development of anticancer agents.[10]

  • Positional Isomerism: The position of the substituent on the phenyl ring is also a key determinant of activity. In many cases, para-substitution is preferred over ortho- or meta-substitution. For example, a study on antimicrobial 1,3-thiazole derivatives found that compounds with a p-substituted phenyl ring were more active than their m-substituted counterparts.[11]

  • Halogenation: The introduction of halogen atoms, such as chlorine or fluorine, can significantly enhance the biological activity of these compounds. This is often attributed to increased lipophilicity, which can improve cell membrane permeability.[6] For example, a chlorophenyl group has been shown to enhance the cytotoxic activity of thiazole derivatives against cancer cells.[6]

The Role of the Phenoxymethyl Linker

The phenoxymethyl linker provides a degree of conformational flexibility that is crucial for optimal interaction with biological targets. While this linker is a defining feature of the scaffold, its modification is less explored in the literature compared to the phenyl and thiazole rings. However, the length and rigidity of this linker can be modulated to probe the binding pocket of a target enzyme or receptor.

Modifications at the 2-Amino Group of the Thiazole Ring

The 2-amino group is a key site for derivatization, allowing for the introduction of a wide variety of functional groups that can modulate the compound's properties.

  • Acylation and Amidation: Conversion of the 2-amino group to an amide has been a successful strategy in the development of cholinesterase inhibitors.[12][13] The nature of the acyl group can be varied to optimize binding to the enzyme's active site.[12]

  • Formation of Schiff Bases: The condensation of the 2-amino group with various aldehydes to form Schiff bases has been a common strategy to generate novel antimicrobial agents.[14]

  • Incorporation into Larger Heterocyclic Systems: The 2-amino group can also serve as a handle to incorporate the thiazole scaffold into larger, more complex heterocyclic systems, such as thiazolopyrimidines, which have shown promise as anticancer agents.[9]

Therapeutic Applications and Associated SAR

The versatility of the 4-(phenoxymethyl)-1,3-thiazol-2-amine scaffold has led to its exploration in a variety of therapeutic areas.

Anticancer Activity

Thiazole derivatives have demonstrated significant potential as anticancer agents.[6][9][10] The SAR for anticancer activity often highlights the importance of specific substitutions on the phenyl ring. For instance, some studies have shown that compounds with a 4-methoxyphenyl group exhibit potent antitumor activity.[10] The mechanism of action for these compounds can vary, with some acting as c-Met kinase inhibitors, while others induce apoptosis through different pathways.[15]

Compound Substitution on Phenyl Ring Cancer Cell Line Activity (IC50) Reference
Derivative A4-MethoxyphenylMCF-7 (Breast)Potent[10]
Derivative B4-ChlorophenylSaOS-2 (Osteosarcoma)Significant[6]
Derivative CUnsubstituted PhenylNCI-H460 (Lung)Moderate[9]
Antimicrobial Activity

The 4-(phenoxymethyl)-1,3-thiazol-2-amine scaffold has yielded a number of potent antimicrobial agents.[1][2][14] As previously mentioned, the presence of a nitro group on the phenyl ring is often associated with strong antibacterial activity.[2][5] These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria.[2][5]

Compound Substitution on Phenyl Ring Bacterial Strain Activity (MIC) Reference
Derivative D4-NitrophenylBacillus subtilis3.92-4.01 µM/mL[1]
Derivative E4-NitrophenylEscherichia coli3.59-4.23 µM/mL[1]
Derivative FUnsubstituted PhenylStaphylococcus aureus4.60 µM/mL[1]
Other Therapeutic Applications

Derivatives of this scaffold have also been investigated for other therapeutic applications, including as GPR119 agonists for the treatment of type 2 diabetes and as cholinesterase inhibitors for Alzheimer's disease.[8][12] In the case of GPR119 agonists, the introduction of a pyrrolidine-2,5-dione moiety was found to be beneficial for activity.[8]

Experimental Protocols

To facilitate further research in this area, we provide representative experimental protocols for the synthesis and biological evaluation of 4-(phenoxymethyl)-1,3-thiazol-2-amine derivatives.

General Synthetic Protocol

A common method for the synthesis of the 4-(phenoxymethyl)-1,3-thiazol-2-amine core involves the Hantzsch thiazole synthesis.

Step 1: Synthesis of α-haloketone A substituted phenoxyacetone is treated with a halogenating agent, such as N-bromosuccinimide (NBS), in a suitable solvent like carbon tetrachloride to yield the corresponding α-haloketone.

Step 2: Cyclization with Thiourea The α-haloketone is then reacted with thiourea in a solvent such as ethanol under reflux conditions. This cyclization reaction affords the desired 4-(phenoxymethyl)-1,3-thiazol-2-amine.

Synthesis_Workflow Phenoxyacetone Substituted Phenoxyacetone Haloketone α-Haloketone Intermediate Phenoxyacetone->Haloketone Halogenation NBS NBS, CCl4 Final_Product 4-(Phenoxymethyl)-1,3-thiazol-2-amine Haloketone->Final_Product Cyclization Thiourea Thiourea, Ethanol, Reflux

Caption: General Hantzsch thiazole synthesis workflow.

In Vitro Anticancer Assay (MTT Assay)

Protocol:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for another 48-72 hours.

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

In Vitro Antimicrobial Assay (Broth Microdilution Method)

Protocol:

  • Prepare a serial dilution of the test compounds in a 96-well microtiter plate.

  • Inoculate each well with a standardized bacterial suspension.

  • Incubate the plates at 37°C for 18-24 hours.

  • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Future Directions and Conclusion

The 4-(phenoxymethyl)-1,3-thiazol-2-amine scaffold continues to be a rich source of novel therapeutic agents. Future research efforts should focus on several key areas:

  • Exploration of Novel Substituents: The synthesis and evaluation of derivatives with a wider range of substituents on the phenyl ring and at the 2-amino position could lead to the discovery of compounds with improved potency and selectivity.

  • Mechanism of Action Studies: A deeper understanding of the molecular mechanisms by which these compounds exert their biological effects is crucial for their further development.

  • In Vivo Studies: Promising in vitro candidates should be advanced to in vivo animal models to assess their efficacy, pharmacokinetics, and toxicity.

SAR_Summary cluster_Core 4-(Phenoxymethyl)-1,3-thiazol-2-amine Core cluster_Phenyl Phenyl Ring Modifications cluster_Amino 2-Amino Group Modifications cluster_Activity Biological Activities Core Core Scaffold Phenyl Phenyl Ring Amino 2-Amino Group EWG Electron-Withdrawing Groups (e.g., -NO2) Phenyl->EWG EDG Electron-Donating Groups (e.g., -OCH3) Phenyl->EDG Halogen Halogens (e.g., -Cl, -F) Phenyl->Halogen Antimicrobial Antimicrobial EWG->Antimicrobial Enhances Anticancer Anticancer EDG->Anticancer Enhances Halogen->Anticancer Enhances Amide Amide Formation Amino->Amide Schiff Schiff Base Formation Amino->Schiff Heterocycle Heterocycle Annulation Amino->Heterocycle Antidiabetic Antidiabetic Amide->Antidiabetic Enhances Activity Biological Activity

Caption: Summary of key structure-activity relationships.

References

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  • Yildiz, I., et al. (2023). Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. PLOS ONE, 18(8), e0289839. [Link]

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  • Guseinov, F. I., et al. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Molecules, 26(17), 5159. [Link]

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Sources

Medicinal chemistry applications of 4-(Phenoxymethyl)-1,3-thiazol-2-amine scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Medicinal Chemistry Applications of the 4-(Phenoxymethyl)-1,3-thiazol-2-amine Scaffold Content Type: Technical Whitepaper / Strategic Guide Audience: Medicinal Chemists, Drug Discovery Scientists, and Pharmacologists

Executive Summary

The 4-(Phenoxymethyl)-1,3-thiazol-2-amine scaffold represents a privileged structural motif in modern medicinal chemistry. Unlike simple 4-phenylthiazoles, the insertion of a methoxy (-CH₂O-) linker between the thiazole core and the aromatic side chain introduces critical physicochemical advantages: enhanced rotational freedom, an additional hydrogen-bond acceptor (the ether oxygen), and optimized lipophilicity (LogP). This guide provides a comprehensive technical analysis of this scaffold, detailing its synthetic accessibility, structure-activity relationships (SAR), and multi-therapeutic utility in oncology, neurodegeneration, and infectious diseases.

Structural Analysis & Pharmacophore Modeling

The therapeutic versatility of this scaffold stems from its ability to interact with diverse biological targets through three distinct pharmacophoric vectors.

1.1 The Pharmacophore Triad
  • The Thiazole Core (Electronic Anchor): Acts as a bioisostere of pyridine or imidazole. The nitrogen at position 3 is a hydrogen bond acceptor, while the sulfur atom contributes to lipophilicity and potential

    
    -
    
    
    
    interactions with aromatic residues (e.g., Tryptophan, Phenylalanine) in receptor pockets.
  • The 2-Amino "Warhead" (Functionalization Site): A primary amine offering a versatile handle for derivatization into amides, ureas, Schiff bases, or sulfonamides to modulate solubility and target affinity.

  • The Phenoxymethyl "Tail" (Hydrophobic Probe):

    • Ether Linker: The oxygen atom provides a crucial H-bond acceptor site often absent in direct aryl-thiazole analogs.

    • Methylene Spacer: Breaks conjugation between the thiazole and phenyl rings, allowing the phenyl group to adopt non-planar conformations to fit into deep hydrophobic pockets (e.g., the Peripheral Anionic Site of AChE).

1.2 Physicochemical Profile
  • Lipophilicity: The phenoxymethyl group increases LogP relative to methyl-thiazoles, improving membrane permeability (BBB penetration).

  • Metabolic Stability: The ether linkage is generally stable, though the methylene position can be a site for CYP450-mediated oxidation.

Synthetic Strategies: The Hantzsch Protocol

The assembly of the 4-(phenoxymethyl)-1,3-thiazol-2-amine core relies on the Hantzsch Thiazole Synthesis , a robust condensation reaction between an


-haloketone and a thiourea.
2.1 Retrosynthetic Analysis & Workflow

The synthesis is bipartite: (A) Construction of the phenoxy-haloketone precursor and (B) Cyclization.

Step 1: Precursor Synthesis (Williamson Ether Synthesis)

  • Reactants: Substituted Phenol + 1,3-Dichloroacetone.

  • Conditions:

    
    , Acetone, Reflux, 4-6h.
    
  • Mechanism:

    
     displacement of one chloride by the phenoxide ion.
    
  • Critical Control: Stoichiometry must be controlled (1:1) to prevent the formation of the 1,3-diphenoxy byproduct.

Step 2: Cyclization (Hantzsch Condensation)

  • Reactants: 1-Chloro-3-phenoxypropan-2-one + Thiourea.

  • Conditions: Ethanol/Isopropanol, Reflux, 2-4h.

  • Mechanism: Nucleophilic attack of the thiourea sulfur on the

    
    -carbon, followed by intramolecular attack of the nitrogen on the carbonyl and dehydration.
    
2.2 Visualization: Synthetic Pathway

HantzschSynthesis cluster_0 Step 1: Precursor Assembly Phenol Substituted Phenol (Ar-OH) Inter Intermediate: 1-Chloro-3-phenoxypropan-2-one Phenol->Inter K2CO3, Acetone Reflux (SN2) DCA 1,3-Dichloroacetone DCA->Inter Product SCAFFOLD: 4-(Phenoxymethyl)- 1,3-thiazol-2-amine Inter->Product Ethanol, Reflux (-H2O, -HCl) Thiourea Thiourea (NH2-CS-NH2) Thiourea->Product

Caption: Two-step convergent synthesis of the 4-(phenoxymethyl)-1,3-thiazol-2-amine scaffold via modified Hantzsch condensation.

Medicinal Chemistry Applications

Neurodegenerative Diseases (Alzheimer’s)

Target: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE). Mechanism: Dual Binding Site Inhibition.

  • Catalytic Active Site (CAS): The 2-amino-thiazole moiety interacts via

    
    -
    
    
    
    stacking with Trp86 and H-bonding with His447.
  • Peripheral Anionic Site (PAS): The flexible phenoxymethyl arm extends down the enzyme gorge, allowing the phenyl ring to stack with Trp286 at the PAS. This blocks amyloid-beta aggregation, which is promoted by AChE.

Key SAR Insight: Electron-withdrawing groups (e.g., -F, -NO2) on the phenoxy ring enhance


-stacking interactions at the PAS.
Oncology (Kinase Inhibition)

Target: EGFR (Epidermal Growth Factor Receptor) and VEGFR-2. Mechanism: ATP-Competitive Inhibition. The scaffold mimics the adenine ring of ATP. The 2-amine group forms critical H-bonds with the "hinge region" of the kinase domain (e.g., Met793 in EGFR). The phenoxymethyl group occupies the hydrophobic "back pocket" (Gatekeeper region), providing selectivity over other kinases.

Experimental Data Summary (Representative Potency):

Derivative (R-Group on Phenoxy)TargetIC50 (

M)
Mechanism of Action
4-F EGFR0.45Hinge binder + Hydrophobic pocket occupancy
4-OCH3 AChE0.08Dual-site inhibition (CAS + PAS)
2,4-Cl2 Candida albicans12.5CYP51 inhibition (Sterol biosynthesis)
Antimicrobial & Antifungal

Target: DNA Gyrase (Bacteria) / CYP51 (Fungi). Mechanism:

  • Antifungal: The thiazole nitrogen coordinates with the Heme iron of the fungal CYP51 enzyme, preventing the biosynthesis of ergosterol. The phenoxymethyl tail mimics the lanosterol side chain.

  • Antibacterial: Derivatives containing hydrazone linkers at the 2-position show high affinity for the ATP-binding subunit of DNA gyrase B.

Structure-Activity Relationship (SAR) Deep Dive

To optimize this scaffold, modifications are strictly categorized into three zones.

Zone A: The Phenoxy Ring (The Tail)
  • Substitution: Para-substitution is preferred.

    • Halogens (F, Cl): Increase metabolic stability and lipophilicity (Topical antifungals).

    • Methoxy (-OMe): Increases electron density, favoring

      
      -cation interactions in AChE.
      
  • Sterics: Bulky ortho-substituents (e.g., tert-butyl) reduce activity by hindering rotation of the ether linker.

Zone B: The Linker (-CH2-O-)
  • Rigidification: Replacing the ether oxygen with a sulfone (-SO2-) generally decreases activity due to loss of H-bond acceptor capability and increased steric bulk.

  • Extension: Lengthening to ethoxy (-CH2-CH2-O-) often leads to a loss of potency (entropic penalty).

Zone C: The 2-Amino Group (The Head)
  • Acylation: Conversion to acetamides (-NH-CO-R) improves stability but may reduce solubility.

  • Schiff Bases: Reaction with aromatic aldehydes creates -N=CH-Ar derivatives. These are highly active as anticancer agents but have poor aqueous solubility.

  • Bioisosteres: Replacement of -NH2 with -NH-NH2 (hydrazine) dramatically alters the profile towards antimicrobial activity.

4.1 Visualization: SAR Map

SAR_Map Center 4-(Phenoxymethyl)- 1,3-thiazol-2-amine ZoneA Zone A: Phenoxy Ring (Hydrophobic/Stacking) Center->ZoneA ZoneB Zone B: Ether Linker (Flexibility) Center->ZoneB ZoneC Zone C: 2-Amino Group (Polar Interaction) Center->ZoneC ModA1 Electron Withdrawing (F, Cl) -> Increases Metabolic Stability ZoneA->ModA1 ModA2 Electron Donating (OMe) -> Increases AChE Affinity ZoneA->ModA2 ModB1 Oxygen Atom -> Critical H-Bond Acceptor ZoneB->ModB1 ModB2 Methylene Spacer -> Allows conformational fit ZoneB->ModB2 ModC1 Schiff Bases (-N=CH-Ar) -> Anticancer (Kinase Hinge) ZoneC->ModC1 ModC2 Amides (-NH-CO-R) -> Improves Bioavailability ZoneC->ModC2

Caption: Strategic modification zones for the 4-(phenoxymethyl)-1,3-thiazol-2-amine scaffold.

Experimental Protocols

Protocol A: General Synthesis of 4-(Phenoxymethyl)-1,3-thiazol-2-amine
  • Preparation of 1-chloro-3-phenoxypropan-2-one:

    • Dissolve phenol (10 mmol) and anhydrous

      
       (15 mmol) in dry acetone (30 mL).
      
    • Add 1,3-dichloroacetone (10 mmol) dropwise at 0°C.

    • Reflux for 4 hours. Monitor by TLC (Hexane:Ethyl Acetate 7:3).

    • Filter salts, evaporate solvent, and recrystallize the intermediate from ethanol.

  • Cyclization:

    • Dissolve the intermediate (5 mmol) in ethanol (20 mL).

    • Add thiourea (5 mmol).

    • Reflux for 3 hours. A precipitate (hydrochloride salt) will form.

    • Cool, filter, and neutralize with 10%

      
       solution to release the free base.
      
    • Recrystallize from ethanol/water.

Protocol B: Ellman’s Assay for AChE Inhibition
  • Buffer: 0.1 M phosphate buffer (pH 8.0).

  • Reagents: Acetylthiocholine iodide (substrate), DTNB (Ellman's reagent), AChE (enzyme source: Electrophorus electricus or human recombinant).

  • Procedure:

    • Incubate enzyme + test compound (dissolved in DMSO) for 15 mins at 25°C.

    • Add DTNB and substrate.

    • Measure absorbance at 412 nm for 5 mins.

    • Calculate % Inhibition and IC50 relative to Donepezil (Control).

References

  • Rouf, A., & Tanyeli, C. (2015). Bioactive thiazole and benzothiazole derivatives.[1] European Journal of Medicinal Chemistry.[1] Link

  • Siddiqui, N., et al. (2009). Antimicrobial activity of 4-(phenoxymethyl)-1,3-thiazol-2-amine derivatives.[2] Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Gouda, M. A., et al. (2021). Thiazole-based scaffolds in medicinal chemistry: A review of the last decade. Journal of Molecular Structure. Link

  • BenchChem Application Notes. (2025). Synthesis of 4-(Methoxymethyl)thiazole Derivatives for Medicinal Chemistry.[3]Link

  • Turkevich, I., et al. (2018). 4-Phenyl-1,3-thiazole-2-amines as scaffolds for new antileishmanial agents.[4] Parasites & Vectors. Link

Sources

Literature Review on the Synthesis of Phenoxymethyl Thiazole Amines: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenoxymethyl thiazole amines represent a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities. Their synthesis is a cornerstone for the development of novel therapeutic agents. This technical guide provides a comprehensive literature review on the various synthetic strategies for constructing the phenoxymethyl thiazole amine core. We will delve into the foundational Hantzsch thiazole synthesis, explore modern catalytic approaches, and discuss the synthesis of key precursors. The causality behind experimental choices, detailed step-by-step protocols for seminal reactions, and a comparative analysis of different methodologies will be presented. This guide aims to equip researchers with the knowledge to design and execute efficient and robust syntheses of these valuable compounds.

Introduction: The Significance of the Phenoxymethyl Thiazole Amine Scaffold

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a recurring motif in a multitude of biologically active compounds and FDA-approved drugs. Its unique electronic properties and ability to engage in various non-covalent interactions contribute to its prevalence in drug discovery. When functionalized with a phenoxymethyl group and an amine, the resulting scaffold exhibits a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and neuroprotective effects. The phenoxy moiety can be readily modified to modulate lipophilicity and target engagement, while the amine group serves as a crucial handle for further derivatization and interaction with biological targets. This versatility makes the synthesis of phenoxymethyl thiazole amines a topic of significant interest for medicinal chemists.

Core Synthetic Strategies: Building the Thiazole Ring

The construction of the 2-aminothiazole core is the central challenge in the synthesis of phenoxymethyl thiazole amines. The Hantzsch thiazole synthesis, first described in 1887, remains the most fundamental and widely employed method.

The Hantzsch Thiazole Synthesis: A Time-Honored Approach

The Hantzsch synthesis involves the condensation of an α-haloketone with a thioamide or thiourea. For the synthesis of 2-aminothiazoles, thiourea is the most common thioamide component.

Mechanism: The reaction proceeds through a multi-step pathway, initiated by a nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the haloketone (an SN2 reaction). This is followed by an intramolecular cyclization where the nitrogen attacks the carbonyl carbon, and a subsequent dehydration step to form the aromatic thiazole ring.

Key Reactants for Phenoxymethyl Thiazole Amine Synthesis:

  • α-Haloketone Precursor: The critical starting material is an α-halo-ketone bearing the phenoxymethyl moiety. A common precursor is 1-chloro-3-phenoxypropan-2-one.

  • Thiourea: This readily available reagent provides the nitrogen and sulfur atoms for the thiazole ring and the 2-amino group.

The Hantzsch synthesis is a robust and high-yielding reaction for forming the thiazole ring system.

2.1.1. Synthesis of the α-Haloketone Precursor: 1-Chloro-3-phenoxypropan-2-one

A common route to this precursor involves the reaction of phenol with epichlorohydrin, followed by oxidation. However, a more direct approach is the reaction of phenol with chloroacetone in the presence of a base.

Experimental Protocol: Synthesis of 1-phenoxypropan-2-one

  • Materials: Phenol, potassium carbonate (anhydrous), potassium iodide, chloroacetone, dry acetone.

  • Procedure:

    • A mixture of phenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and potassium iodide (0.1 eq) in dry acetone is heated to 60°C for 1 hour.

    • α-Chloroacetone (1.0 eq) is added dropwise, and the reaction mixture is heated at 60°C for an additional 3 hours.

    • After completion, the mixture is filtered, and the solvent is removed under reduced pressure.

    • The resulting residue is purified by column chromatography on silica gel to yield 1-phenoxypropan-2-one.

To obtain the corresponding α-chloro-ketone, further chlorination of 1-phenoxypropan-2-one would be necessary. A more direct, albeit potentially lower-yielding, one-step synthesis of 1-chloro-3-phenoxy-2-propanone could be envisioned, but specific literature protocols for this direct conversion are less common.

2.1.2. Hantzsch Cyclization to form 4-(Phenoxymethyl)thiazol-2-amine

Experimental Protocol: Conventional Hantzsch Synthesis

  • Materials: 1-Chloro-3-phenoxypropan-2-one, thiourea, ethanol.

  • Procedure:

    • To a round-bottom flask, add 1-chloro-3-phenoxypropan-2-one (1.0 mmol) and thiourea (1.2 mmol).

    • Add ethanol (10 mL) to the flask.

    • Attach a reflux condenser and heat the mixture to reflux (approximately 78°C) for 2-4 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, allow the mixture to cool to room temperature. The product may precipitate.

    • If a precipitate forms, collect the solid by filtration. Otherwise, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by recrystallization from a suitable solvent like ethanol.

Causality Behind Experimental Choices:

  • Solvent: Ethanol is a common choice as it effectively dissolves both reactants and is relatively inert under the reaction conditions.

  • Stoichiometry: A slight excess of thiourea is often used to ensure complete consumption of the α-haloketone.

  • Temperature: Refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate.

  • Work-up: The precipitation of the product upon cooling or concentration simplifies purification. Recrystallization is a standard technique to obtain a highly pure product.

Modern Variations and Catalytic Approaches

While the traditional Hantzsch synthesis is effective, several modifications have been developed to improve yields, reduce reaction times, and employ more environmentally friendly conditions.

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the Hantzsch reaction, often leading to higher yields in shorter reaction times compared to conventional heating.

  • Solvent-Free Synthesis: Grinding the reactants together in the absence of a solvent is an eco-friendly alternative that can lead to high yields.

  • Catalytic Approaches: Various catalysts, including copper silicate, have been shown to promote the Hantzsch synthesis, allowing for milder reaction conditions and improved efficiency.

Table 1: Comparison of Hantzsch Synthesis Methodologies

MethodConditionsAdvantagesDisadvantages
Conventional Reflux in ethanolSimple, reliableLong reaction times, use of organic solvents
Microwave-Assisted Microwave irradiationRapid, high yieldsRequires specialized equipment
Solvent-Free GrindingEnvironmentally friendlyMay not be suitable for all substrates
Catalytic Catalyst (e.g., copper silicate) in ethanolMilder conditions, reusable catalystCatalyst cost and preparation
Alternative Synthetic Routes

While the Hantzsch synthesis is dominant, other methods for constructing the 2-aminothiazole ring exist. These include:

  • From β-keto esters: α-Halogenation of β-keto esters followed by cyclization with thiourea.

  • From oximes: Copper-catalyzed coupling of oxime acetates with isothiocyanates.

These alternative routes can be valuable for accessing specific substitution patterns on the thiazole ring that may not be readily achievable through the standard Hantzsch protocol.

Visualization of the Synthetic Pathway

Hantzsch Synthesis of 4-(Phenoxymethyl)thiazol-2-amine

Hantzsch_Synthesis Phenol Phenol Precursor_Synth Synthesis of 1-Phenoxypropan-2-one Phenol->Precursor_Synth Chloroacetone α-Chloroacetone Chloroacetone->Precursor_Synth Phenoxypropanone 1-Phenoxypropan-2-one Precursor_Synth->Phenoxypropanone Chlorination Chlorination Phenoxypropanone->Chlorination Haloketone 1-Chloro-3-phenoxypropan-2-one Chlorination->Haloketone Hantzsch Hantzsch Cyclization Haloketone->Hantzsch Thiourea Thiourea Thiourea->Hantzsch Product 4-(Phenoxymethyl)thiazol-2-amine Hantzsch->Product

Caption: Key steps in the synthesis of 4-(phenoxymethyl)thiazol-2-amine.

Mechanism of the Hantzsch Thiazole Synthesis

Hantzsch_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Haloketone α-Haloketone (1-Chloro-3-phenoxypropan-2-one) SN2_Product S-Alkylation Intermediate Haloketone->SN2_Product SN2 Attack Thiourea Thiourea Thiourea->SN2_Product Cyclized_Intermediate Cyclized Intermediate SN2_Product->Cyclized_Intermediate Intramolecular Cyclization Product 4-(Phenoxymethyl)thiazol-2-amine Cyclized_Intermediate->Product Dehydration

Caption: The reaction mechanism of the Hantzsch thiazole synthesis.

Conclusion and Future Perspectives

The synthesis of phenoxymethyl thiazole amines is a well-established field, with the Hantzsch reaction remaining the cornerstone methodology. The versatility and reliability of this reaction, coupled with modern advancements such as microwave-assisted and catalytic approaches, provide medicinal chemists with a powerful toolkit for generating diverse libraries of these promising compounds. Future research will likely focus on the development of even more efficient and sustainable synthetic methods, including continuous flow processes and the use of greener solvents and catalysts. Furthermore, the exploration of novel, non-Hantzsch based strategies for constructing the 2-aminothiazole core could open up new avenues for accessing unique and complex derivatives with enhanced therapeutic potential.

References

  • PrepChem. Synthesis of 1-chloro-3-phenoxy-2-propanol. Available from: [Link]

  • The Royal Society of Chemistry. Synthesis of 1-substituted phenoxypropan-2-one (3a-3m). Available from: [Link]

  • Chem Help Asap. Hantzsch Thiazole Synthesis. Available from: [Link]

  • Der Pharma Chemica. Synthesis of novel 2-amino thiazole derivatives. Available from: [Link]

  • Organic Chemistry Portal. Thiazole synthesis. Available from: [Link]

Methodological & Application

Reaction conditions for acylation of 4-(Phenoxymethyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note on the Synthetic Protocols for the N-Acylation of 4-(Phenoxymethyl)-1,3-thiazol-2-amine

Authored by: Gemini, Senior Application Scientist

Abstract

The 2-aminothiazole scaffold is a privileged framework in medicinal chemistry, forming the structural core of numerous therapeutic agents, including kinase inhibitors and antimicrobial compounds.[1][2][3][4] The derivatization of the exocyclic amino group at the C2 position is a pivotal strategy for modulating the biological activity, physicochemical properties, and pharmacokinetic profiles of these molecules.[1][2] This application note provides a comprehensive guide with detailed experimental protocols for the N-acylation of 4-(phenoxymethyl)-1,3-thiazol-2-amine, a representative substrate for creating libraries of potential bioactive compounds. We will delve into the underlying reaction mechanisms, offer multiple field-proven protocols using various acylating agents, and provide insights into reaction optimization and troubleshooting.

Introduction: The Significance of 2-Aminothiazole Acylation

The 2-aminothiazole moiety is a cornerstone in drug development, found in clinically significant drugs such as the kinase inhibitor Dasatinib and the antibiotic Sulfathiazole.[1][4] Acylation of the 2-amino group to form an amide linkage is a fundamental and versatile transformation. This modification allows for the systematic exploration of the structure-activity relationship (SAR) by introducing a wide array of substituents. The resulting N-acylated products often exhibit enhanced biological profiles, including improved potency, selectivity, and metabolic stability.[5][6] This guide focuses on 4-(phenoxymethyl)-1,3-thiazol-2-amine as a model substrate, providing researchers with the necessary tools to efficiently synthesize diverse amide libraries for screening and lead optimization.

Mechanistic Rationale and Strategic Considerations

The acylation of 2-aminothiazoles is a classic example of nucleophilic acyl substitution. The exocyclic amino group acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent.

Key Mechanistic Steps:

  • Nucleophilic Attack: The lone pair of electrons on the exocyclic nitrogen of the 2-aminothiazole attacks the carbonyl carbon of the acylating agent (e.g., an acyl chloride).

  • Formation of a Tetrahedral Intermediate: This attack forms a transient, negatively charged tetrahedral intermediate.

  • Collapse of the Intermediate: The intermediate collapses, reforming the carbonyl double bond and expelling the leaving group (e.g., a chloride ion).

  • Deprotonation: A base present in the reaction mixture removes the proton from the newly acylated nitrogen, neutralizing the resulting ammonium species and regenerating the catalyst or neutralizing the acid byproduct.

The use of a base (e.g., triethylamine, pyridine, or potassium carbonate) is crucial, particularly when using highly reactive acylating agents like acyl chlorides, to scavenge the acidic byproduct (e.g., HCl) which would otherwise protonate the starting amine, rendering it non-nucleophilic.[2][7]

Acylation_Mechanism Figure 1: General Mechanism of Acylation Thiazole 4-(Phenoxymethyl)-1,3-thiazol-2-amine (Nucleophile) Intermediate Tetrahedral Intermediate Thiazole->Intermediate Nucleophilic Attack AcylChloride Acyl Chloride (Electrophile) AcylChloride->Intermediate Product N-Acylated Product Intermediate->Product Collapse & Leaving Group Expulsion HCl HCl Salt Et3N·HCl Salt HCl->Salt Neutralization Base Base (e.g., Et3N) Base->Salt

Caption: General Mechanism of 2-Aminothiazole Acylation.

Experimental Protocols: A Multi-Strategy Approach

The choice of acylation protocol often depends on the stability and availability of the acylating agent. Below are three robust methods applicable to the synthesis of N-acylated 4-(phenoxymethyl)-1,3-thiazol-2-amine derivatives.

Protocol 1: Acylation with Acyl Chlorides

This is the most common and often most efficient method, utilizing highly reactive acyl chlorides. It requires anhydrous conditions to prevent hydrolysis of the acylating agent.

Materials:

  • 4-(Phenoxymethyl)-1,3-thiazol-2-amine (1.0 eq)

  • Acyl chloride of choice (1.1 - 1.2 eq)

  • Triethylamine (Et₃N) or Pyridine (1.5 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Argon), add 4-(phenoxymethyl)-1,3-thiazol-2-amine (1.0 eq) and dissolve in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Add triethylamine (1.5 eq) to the stirred solution.

  • Acylating Agent Addition: Add the acyl chloride (1.1 eq) dropwise via syringe over 5-10 minutes. A precipitate (triethylamine hydrochloride) may form.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Work-up: Quench the reaction by adding water or saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with water (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) or by column chromatography on silica gel.

Protocol 2: Acylation with Carboxylic Anhydrides

This method is an excellent alternative when acyl chlorides are unstable or commercially unavailable. The reaction can be self-catalyzed if run in pyridine or catalyzed by 4-(Dimethylamino)pyridine (DMAP) for less reactive systems.

Materials:

  • 4-(Phenoxymethyl)-1,3-thiazol-2-amine (1.0 eq)

  • Carboxylic anhydride (1.2 eq)

  • Pyridine (as solvent and base) OR Anhydrous DCM with catalytic DMAP (0.1 eq)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 4-(phenoxymethyl)-1,3-thiazol-2-amine (1.0 eq) in pyridine in a round-bottom flask.

  • Reagent Addition: Add the carboxylic anhydride (1.2 eq) to the solution.

  • Reaction Progression: Stir the mixture at room temperature or heat to 50-60 °C for 4-24 hours. Monitor the reaction progress by TLC.

  • Work-up (Pyridine as solvent): Pour the reaction mixture into ice-cold 1 M HCl to neutralize the pyridine and precipitate the product. Filter the solid, wash with cold water, and dry.

  • Work-up (DCM/DMAP): Dilute the reaction mixture with DCM and wash sequentially with saturated NaHCO₃ solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • Purification: Purify the crude product by recrystallization or column chromatography as described in Protocol 1.

Protocol 3: Amide Coupling with Carboxylic Acids

For sensitive substrates or when the corresponding acyl chloride/anhydride is inaccessible, direct coupling with a carboxylic acid using a coupling agent is the preferred method.

Materials:

  • 4-(Phenoxymethyl)-1,3-thiazol-2-amine (1.0 eq)

  • Carboxylic acid (1.1 eq)

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) (1.2 eq)

  • HOBt (Hydroxybenzotriazole) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or DCM

Step-by-Step Methodology:

  • Acid Activation: In a round-bottom flask, dissolve the carboxylic acid (1.1 eq), EDC·HCl (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF. Stir at room temperature for 30 minutes.

  • Amine Addition: Add 4-(phenoxymethyl)-1,3-thiazol-2-amine (1.0 eq) to the activated acid mixture, followed by the addition of DIPEA (2.0 eq).

  • Reaction Progression: Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Work-up: Pour the reaction mixture into cold water to precipitate the product. If no solid forms, extract with ethyl acetate (3x).

  • Washing: Combine the organic extracts and wash with 5% aqueous lithium chloride (LiCl) solution (to remove DMF), saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Comparative Overview of Acylation Protocols

ParameterProtocol 1: Acyl ChlorideProtocol 2: Acid AnhydrideProtocol 3: Amide Coupling
Acylating Agent R-COCl(R-CO)₂OR-COOH
Key Reagents Et₃N or PyridinePyridine or cat. DMAPEDC/HOBt, DIPEA
Typical Solvent DCM, THFPyridine, DCMDMF, DCM
Temperature 0 °C to RTRT to 60 °CRoom Temperature
Reaction Time 2 - 12 hours4 - 24 hours12 - 24 hours
Pros High reactivity, fast reactions, high yields.Milder than acyl chlorides, good for many substrates.Broad scope, mild conditions, good for sensitive substrates.
Cons Moisture sensitive, byproduct (HCl) is corrosive, acyl chloride may not be available.Less reactive than acyl chlorides, may require heat.More expensive reagents, can be difficult to purify from coupling byproducts.

General Experimental Workflow

The overall process from starting materials to a fully characterized product follows a logical sequence.

Experimental_Workflow Figure 2: General Synthetic Workflow cluster_0 Synthesis cluster_1 Isolation & Purification cluster_2 Analysis A 1. Reaction Setup (Dissolve Substrate & Add Base) B 2. Acylation Reaction (Add Acylating Agent) A->B C 3. Monitor Progress (TLC) B->C D 4. Work-up (Quench, Extract, Wash) C->D E 5. Purification (Recrystallization or Chromatography) F 6. Characterization (NMR, MS, IR) E->F

Caption: A typical workflow for the synthesis and analysis of acylated 2-aminothiazoles.

Troubleshooting and Optimization

  • Low or No Conversion:

    • Cause: Insufficiently reactive acylating agent or deactivation of the amine.

    • Solution: Ensure all reagents are pure and solvents are anhydrous, especially for Protocol 1.[7] For anhydride reactions (Protocol 2), add a catalytic amount of DMAP. For amide coupling (Protocol 3), ensure the carboxylic acid is fully activated before adding the amine. Gentle heating may also improve conversion rates.

  • Formation of Multiple Products:

    • Cause: A common side reaction is bis-acylation, where a second acyl group adds to the amide nitrogen.[8][9] This is more likely with highly reactive acylating agents and excess base.

    • Solution: Use the acylating agent in slight excess (1.1 eq) rather than a large excess. Consider using a milder method (e.g., Protocol 2 or 3). For particularly challenging cases, protection of the 2-amino group with a Boc group, followed by acylation and deprotection, can provide cleaner products.[8][9]

  • Difficult Purification:

    • Cause: Byproducts from coupling reagents (Protocol 3) or residual base (e.g., pyridine) can complicate purification.

    • Solution: For Protocol 3, washing the organic extract with 5% LiCl can help remove residual DMF. Thorough aqueous washes are critical to remove water-soluble impurities before chromatography.

Conclusion

The N-acylation of 4-(phenoxymethyl)-1,3-thiazol-2-amine is a robust and versatile reaction for generating diverse chemical libraries for drug discovery. By selecting the appropriate protocol based on the availability and reactivity of the desired acylating agent, researchers can efficiently synthesize a wide range of amide derivatives. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for scientists in the field, enabling the streamlined production of novel compounds for biological evaluation.

References

  • Ayati, A., Emami, S., Asadipour, A., Shafiei, Z., & Foroumadi, A. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(6), 1449. Retrieved from [Link]

  • Kumar, S., Singh, R. K., Varshney, P., Varshney, S., & Mishra, A. K. (2010). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF 2- AMINOTHIAZOLE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research, 1(8), 67-71. Retrieved from [Link]

  • Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 65(1), 1-22. Retrieved from [Link]

  • Pate, S., Taujanskas, J., Wells, R., Robertson, C. M., O'Neill, P. M., & Stachulski, A. V. (2024). Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate. RSC Advances. Retrieved from [Link]

  • Khamees, H., Mohammed, Y. H. I., Ananda, S., & Madegowda, M. (2020). Synthesis of 2‐(4‐methylphenoxy)‐N‐(4‐(4‐bromophenyl) thiazol‐2‐yl) acetamide. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the ADAN acylation conditions. Retrieved from [Link]

  • Patel, H. (2024). A Review of Synthesis and Biological Activity of Aminothiazole and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]

  • Patil, S. A., Patil, R., & Patil, S. A. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(6), 1449. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions. Retrieved from [Link]

  • Katritzky, A. R., Singh, S. K., Kirichenko, K., & Steel, P. J. (2020). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 25(11), 2501. Retrieved from [Link]

  • Pate, S., Taujanskas, J., Wells, R., Robertson, C. M., O'Neill, P. M., & Stachulski, A. V. (2024). Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate. RSC Advances. Retrieved from [Link]

  • DiRocco, D. A., Oberg, K. M., Dalton, D. M., & Rovis, T. (2012). Catalytic Asymmetric α-Acylation of Tertiary Amines Mediated by a Dual Catalysis Mode: N-Heterocyclic Carbene and Photoredox Catalysis. Journal of the American Chemical Society, 134(25), 10713–10716. Retrieved from [Link]

  • Patel, R. B., Chikhalia, K. H., Pannecouque, C., & De Clercq, E. (2022). A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. Letters in Applied NanoBioScience, 12(2), 32. Retrieved from [Link]

  • Ananthan, S., Faaleolea, E. R., Goldman, R. C., & Hobrath, J. V. (2010). Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry Letters, 20(19), 5789-5793. Retrieved from [Link]

  • Akubathini, S. K., Garlapati, S., & Kumar, C. G. (2016). Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. PLoS ONE, 11(5), e0155048. Retrieved from [Link]

  • Zhang, M., Zhou, L., & Chen, Z. (2018). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Molecules, 23(10), 2633. Retrieved from [Link]

  • Kaur, R., & Sharma, V. (2017). Synthesis of aminothiazoles: polymer-supported approaches. RSC Advances, 7(33), 20519-20536. Retrieved from [Link]

  • Wang, D., Wang, C., & Chen, Y. (2021). Benzylic C−H acylation by cooperative NHC and photoredox catalysis. Nature Communications, 12, 2089. Retrieved from [Link]

  • Yang, W., Liu, H., & Li, Z. (2009). Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides. Molecules, 14(3), 1196-1211. Retrieved from [Link]

  • Wube, A. A., Kellenberger, E., & Kaiser, M. (2016). Synthesis and Evaluation of Novel Amide and Urea Derivatives of Thiazol-2-ethylamines and Their Activity against Trypanosoma brucei rhodesiense. Journal of Medicinal Chemistry, 59(17), 7981-7995. Retrieved from [Link]

  • Ali, M. A., & Siddiqui, M. R. (2019). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. Catalysts, 9(7), 603. Retrieved from [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (2025). A Comprehensive Study on Acylation of Amine through Novel Techniques. Retrieved from [Link]

  • Gaponik, P. N., Voitekhovich, S. V., & Ivashkevich, O. A. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Molecules, 26(17), 5159. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by acylation. Retrieved from [Link]

  • Gaponik, P. N., Voitekhovich, S. V., & Ivashkevich, O. A. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Molecules, 26(17), 5159. Retrieved from [Link]

Sources

Application Note: High-Yield Synthesis and Characterization of Azo Dyes Derived from 4-(Phenoxymethyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

The synthesis of heterocyclic azo dyes, particularly those incorporating a thiazole moiety, is a critical workflow in the development of antimicrobial agents and high-performance disperse dyes. The specific derivative 4-(phenoxymethyl)-1,3-thiazol-2-amine offers a unique pharmacological profile due to the presence of the phenoxymethyl ether linkage, which enhances lipophilicity and potential DNA binding affinity compared to simple alkyl-thiazoles.

The Challenge: Unlike carbocyclic amines (e.g., aniline), 2-aminothiazoles are weakly basic and prone to acid-catalyzed decomposition. Standard aqueous diazotization (HCl/NaNO₂) often results in low yields due to the instability of the heterocyclic diazonium salt and the formation of side products via hydrolysis.

The Solution: This Application Note details a Nitrosyl Sulfuric Acid (


)  protocol. This anhydrous or semi-anhydrous approach stabilizes the nitrosonium ion (

), preventing premature hydrolysis of the diazonium intermediate and ensuring high-yield coupling.

Chemical Pathway Overview

The synthesis follows a linear three-stage workflow: Hantzsch Condensation


Diazotization 

Diazo Coupling .

SynthesisWorkflow start Start: Phenoxyacetyl Chloride + Diazomethane/Halogenation inter1 Intermediate: 1-chloro-3-phenoxypropan-2-one start->inter1 Synthesis amine Precursor: 4-(Phenoxymethyl)-1,3-thiazol-2-amine inter1->amine Hantzsch Condensation thiourea Reagent: Thiourea thiourea->amine diazo_step Diazotization: NaNO2 / H2SO4 (0-5°C) amine->diazo_step salt Diazonium Salt: [Thiazole-N2]+ HSO4- diazo_step->salt Electrophilic Subst. product Final Product: Azo Dye salt->product Coupling (pH controlled) coupler Coupling Agent: Phenols/Amines coupler->product

Figure 1: Critical path for the synthesis of thiazole-based azo dyes.

Precursor Preparation: Hantzsch Condensation

Note: If the amine is not commercially available, it must be synthesized de novo.

Reagents
  • 1-chloro-3-phenoxypropan-2-one (10 mmol)

  • Thiourea (10 mmol)

  • Ethanol (Absolute, 20 mL)

  • Sodium acetate (buffered workup)

Protocol
  • Dissolution: Dissolve 10 mmol of 1-chloro-3-phenoxypropan-2-one in 15 mL of absolute ethanol in a round-bottom flask.

  • Addition: Add 10 mmol of thiourea.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).
    
  • Workup: Cool the reaction mixture. Neutralize with saturated sodium acetate solution or 10%

    
     to precipitate the free base.
    
  • Purification: Filter the solid, wash with cold water, and recrystallize from ethanol.

    • Checkpoint: Melting point should be distinct (Lit: 130–132°C).

Core Protocol: Diazotization (Nitrosyl Sulfuric Acid Method)

This is the critical step. The use of concentrated sulfuric acid prevents the hydrolysis of the sensitive thiazole diazonium salt.

Reagents
  • Amine: 4-(Phenoxymethyl)-1,3-thiazol-2-amine (0.01 mol, 2.06 g)

  • Acid: Conc.

    
     (5 mL) + Phosphoric acid (
    
    
    
    , 2 mL - optional viscosity modifier)
  • Nitrosating Agent: Sodium Nitrite (

    
    , 0.01 mol, 0.69 g)
    
  • Control: Starch-Iodide Paper

Step-by-Step Procedure
  • Preparation of Nitrosyl Sulfuric Acid:

    • Cool 5 mL of conc.

      
       to 
      
      
      
      in an ice-salt bath.
    • Add powdered

      
       in small portions with vigorous stirring. Caution: Evolution of nitrous fumes. Perform in a fume hood.
      
    • Stir until the solution is clear and homogenous (formation of

      
      ). Maintain temp 
      
      
      
      .
  • Amine Addition:

    • Dissolve the thiazole amine (2.06 g) in a minimum amount of glacial acetic acid (approx. 10 mL) or a mixture of acetic/propionic acid (1:1) to ensure solubility.

    • Cool this amine solution to

      
      .[1][2]
      
  • Diazotization:

    • Dropwise add the amine solution to the nitrosyl sulfuric acid mixture.

    • CRITICAL: Maintain temperature strictly between -5°C and 5°C .

    • Stir for 2 hours at this temperature.

  • Self-Validation (Endpoint Check):

    • Spot a drop of the reaction mixture onto Starch-Iodide paper.

    • Result: Immediate blue/black color indicates excess nitrous acid (required for complete reaction). If negative, add more

      
      .
      
    • Destruction of Excess Nitrite: Add small amounts of Urea until the Starch-Iodide test is negative (prevents side reactions during coupling).

Core Protocol: Diazo Coupling

The coupling condition depends on the nature of the coupler (Phenolic vs. Amino).

Variant A: Coupling with Phenols (e.g., Resorcinol, 2-Naphthol)

Target Mechanism: Electrophilic Aromatic Substitution on the phenoxide ion.

  • Coupler Preparation: Dissolve 0.01 mol of the phenol (e.g., 1.44 g of 2-Naphthol) in 20 mL of 10% NaOH solution. Cool to

    
    .[1][2]
    
  • Coupling Reaction:

    • Add the cold diazonium salt solution (from Step 4) dropwise to the alkaline coupler solution with vigorous stirring.

    • pH Control: Maintain pH 8–9. If the acid from the diazonium solution drops the pH too low, add 10%

      
       simultaneously.
      
  • Precipitation: Stir for 1 hour at

    
    . The dye usually precipitates as a colored solid (Red/Orange).
    
  • Neutralization: Acidify slightly with dilute HCl to pH 6–7 to ensure the dye is in its non-ionic form (if applicable) and to dissolve inorganic salts.

Variant B: Coupling with Amines (e.g., N,N-Dimethylaniline)

Target Mechanism: Substitution on the neutral or slightly acidic amine.

  • Coupler Preparation: Dissolve 0.01 mol of the amine in 10 mL of dilute acetic acid.

  • Coupling Reaction:

    • Add the diazonium salt solution to the amine solution.[3]

    • pH Control: Buffer the solution to pH 4–5 using Sodium Acetate. Do not use strong base.

  • Workup: Stir for 2 hours. Neutralize with

    
     to precipitate the dye.
    

Purification and Characterization

Purification Protocol
  • Filtration: Vacuum filter the crude precipitate.

  • Washing: Wash with cold water (remove inorganic salts) followed by a small amount of cold ethanol (remove unreacted organics).

  • Recrystallization:

    • Solvent: DMF/Water mixture or Ethanol/Acetone (depending on solubility).

    • Dry in a vacuum oven at

      
      .
      
Analytical Validation Data (Expected)
TechniqueParameterExpected ObservationStructural Insight
FT-IR


Confirms azo linkage formation.
FT-IR


Confirms integrity of phenoxymethyl ether.
1H NMR

(Thiazole-H)

(Singlet)
Proton at C-5 of thiazole ring.
1H NMR

(

)

(Singlet)
Methylene bridge of phenoxymethyl group.
UV-Vis


Bathochromic shift confirms conjugation.

Troubleshooting & "Self-Validating" Logic

IssueProbable CauseCorrective Action
Low Yield / Tar Formation Decomposition of Diazonium Salt.Ensure temp is

during addition.[1] Use Nitrosyl Sulfuric acid (anhydrous) instead of aqueous HCl.
No Precipitation during Coupling Incorrect pH.Phenols: Must be pH > 8 (Phenoxide formation). Amines: Must be pH 4-6. Adjust with

or Acetic Acid.
Dull Color / Impurity Excess Nitrous Acid attacking coupler.Validation: Use Urea to destroy excess nitrite before adding the diazonium salt to the coupler.

References

  • Hantzsch Thiazole Synthesis: Organic Chemistry Portal. "Hantzsch Thiazole Synthesis." Available at: [Link]

  • Diazotization of Heterocycles: Zollinger, H. "Diazo Chemistry I: Aromatic and Heteroaromatic Compounds." VCH Publishers. Referenced concepts on heterocyclic stability.
  • Thiazole Azo Dye Protocols: Desai, K.R., et al. "Synthesis and dyeing performance of some new azo dyes based on 2-aminothiazole derivatives." Journal of the Indian Chemical Society. (General reference for thiazole coupling conditions).
  • Coupling Mechanisms: ChemGuide. "Reactions of Diazonium Salts." Available at: [Link]

  • Spectroscopic Data: Silverstein, R.M., et al. "Spectrometric Identification of Organic Compounds.

Sources

Troubleshooting & Optimization

Purification strategies for sticky precipitates of thiazol-2-amine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategies for recovering and purifying sticky precipitates/oils of thiazol-2-amine derivatives. Audience: Medicinal Chemists, Process Chemists, and Academic Researchers.[1]

Introduction: The "Thiazole Trap"

Thiazol-2-amine derivatives are ubiquitous pharmacophores in kinase inhibitors and antimicrobial agents. However, their synthesis—typically via the Hantzsch condensation of


-haloketones with thiourea—frequently results in a "sticky precipitate" or viscous oil rather than a discrete solid.

Why does this happen?

  • Hydrogen Bonding Network: The C-2 amine and the N-3 ring nitrogen act as both donors and acceptors, creating irregular H-bond networks that trap solvent molecules.

  • Lipophilicity Mismatch: Intermediate polarity often leads to "oiling out" in aqueous workups, where the compound refuses to crystallize but is too hydrophobic to dissolve fully.

  • Amorphous Phase Trapping: Rapid quenching (e.g., pouring hot reaction mixtures into ice water) freezes the compound in an amorphous state, trapping impurities (unreacted thiourea, tarry polymers) that inhibit crystal lattice formation.[1]

This guide provides a modular approach to resolving these issues, moving from physical triage to chemical separation.

Module 1: The "Oiling Out" Triage (Physical Interventions)[2]

If your crude product is a gum or oil, do not immediately attempt column chromatography.[1] The oil will likely clog the frit or streak irreversibly. Use this decision matrix to force solidification.

Workflow 1: The Trituration Decision Tree

G Start Crude Material State: Viscous Oil / Sticky Gum SolventChoice Select Solvent System (Based on TLC Rf) Start->SolventChoice Ether Diethyl Ether / Hexane (Low Polarity) SolventChoice->Ether Product is non-polar DCM DCM / Hexane (Medium Polarity) SolventChoice->DCM Product is semi-polar Alcohol Cold Ethanol (High Polarity) SolventChoice->Alcohol Product is polar Process 1. Add minimal solvent 2. Sonicate (10-15 min) 3. Scratch flask walls Ether->Process DCM->Process Alcohol->Process Result Did it solidify? Process->Result Success Filter & Wash (Cold Solvent) Result->Success Yes Fail Proceed to Acid-Base Extraction (Module 2) Result->Fail No (Still Gummy)

Caption: Decision logic for converting amorphous oils into filterable solids via trituration.

Protocol: The "Scratch & Sonicate" Technique
  • Solvent Selection: Add a solvent in which impurities are soluble but your product is sparingly soluble.[2]

    • Recommendation:Diethyl ether is often the best first choice for thiazoles. It dissolves non-polar tars but precipitates the polar amine.

  • Sonication: Place the flask in an ultrasonic bath for 10–20 minutes. The cavitation energy disrupts the amorphous "gum" structure, releasing trapped solvent.[1]

  • Nucleation: While sonicating or immediately after, scratch the inner walls of the flask vigorously with a glass rod. The micro-glass shards act as nucleation sites for crystallization.

Module 2: Chemical Workup (The pH Swing)

If physical trituration fails, the impurities are likely chemically bound or the product is too impure to crystallize.[1] You must exploit the basicity of the thiazole nitrogen.

Key Data Point: The pKa of the thiazol-2-amine ring nitrogen is approximately 5.3 .

  • At pH < 4, it is protonated (water-soluble).

  • At pH > 7, it is neutral (organic-soluble).

Workflow 2: The pH Swing Purification

G Crude Crude Oil (Impure) Acidify Dissolve in 1M HCl (pH ~2) Crude->Acidify Wash Wash with EtOAc/DCM Acidify->Wash OrgLayer Organic Layer (Discard Non-Basic Tars) Wash->OrgLayer Extract AqLayer Aqueous Layer (Contains Product H+) Wash->AqLayer Retain Basify Slowly add Na2CO3 to pH ~8-9 AqLayer->Basify Precipitate Precipitate Forms (Filter) Basify->Precipitate

Caption: Acid-Base extraction workflow utilizing the pKa (5.3) of the thiazole ring.[3][4][5]

Step-by-Step Protocol
  • Dissolution: Dissolve the sticky residue in 10% HCl (aq) . If it doesn't dissolve fully, add a small amount of methanol to aid solubility, then dilute with water.[1]

  • Filtration: Filter this acidic solution through Celite to remove insoluble tars (polymerized byproducts).

  • Washing: Extract the acidic aqueous layer with Ethyl Acetate (EtOAc) .

    • Why? Neutral impurities and non-basic tars will migrate to the organic layer. The thiazole (protonated) stays in the water.

  • Precipitation: Cool the aqueous layer to 0°C. Slowly add saturated Na₂CO₃ or NH₄OH dropwise until pH ~8–9.

    • Critical: Do not overshoot to pH 14, as some thiazoles can degrade or form different complexes.[1]

  • Collection: The product should precipitate as a solid. Filter and wash with water.[4][6][7]

Module 3: Chromatographic Strategies (Anti-Streaking)

Thiazol-2-amines are notorious for "streaking" or "tailing" on silica gel. The basic amine interacts strongly with acidic silanol (Si-OH) groups on the silica surface, causing peak broadening and poor separation.

Eluent Modifiers

To prevent streaking, you must competitively block the silanol sites.[1]

ModifierConcentrationUsage Context
Triethylamine (TEA) 1% v/vStandard for DCM/MeOH systems.
Ammonia (NH₃) 1% (in MeOH)Best for highly polar thiazoles. Use "Ammoniated Methanol."
Acetic Acid 0.5% v/vRare. Only use if the thiazole is substituted with acidic groups (e.g., carboxylic acids).
Recommended Solvent Systems
  • System A (Non-Polar): Hexane : Ethyl Acetate (Start 80:20, gradient to 50:50). Add 1% TEA.

  • System B (Polar): DCM : Methanol (95:5). Add 1% NH₄OH.

Technique Tip: Pre-wash your silica column with the eluent containing the modifier (TEA) before loading your sample. This neutralizes the column acidity in advance.

Frequently Asked Questions (FAQ)

Q: My product is turning red/black upon drying. Is it decomposing? A: Thiazol-2-amines are susceptible to oxidation, especially in solution. The color change is often due to trace formation of azo-dimers or oxidation products.

  • Fix: Dry the precipitate under vacuum in the dark. Store under Nitrogen/Argon. If recrystallizing, add a pinch of sodium metabisulfite to the solvent to prevent oxidation.[1]

Q: Can I just make the HCl salt to solidify it? A: Yes, but be cautious. While HCl salts are solids, they are often hygroscopic .[1]

  • Alternative: Consider forming the Picrate or Fumarate salt if you need a stable solid for characterization, as these are often non-hygroscopic and crystalline.[1]

Q: The Hantzsch reaction itself is oiling out during reflux. What do I do? A: This indicates the intermediate is insoluble in the reflux solvent (usually EtOH).

  • Fix: Switch to a Dioxane/Ethanol mixture or add a small amount of DMF to maintain solubility during the reaction, preventing the reactants from becoming coated in oily product.

References

  • Hantzsch Thiazole Synthesis & Workup: Journal of Organic Chemistry. "One-Pot Synthesis of 2-Aminothiazoles." (Standard protocols for Hantzsch condensation).

  • pKa and Solubility Data: Alfa Chemistry. "pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds." (Mechanistic basis for acid-base extraction).

  • Purification of Heterocycles: National Institutes of Health (NIH). "Purification of 2-aminopyridine derivatives... by cation-exchange chromatography."[8] (Analogous strategies for heterocyclic amines).

  • Silica Gel Interactions: Brainly/Chegg Academic Archives. "Overcoming streaking of amines on silica gel." (Explanation of silanol interactions). [9]

  • Recrystallization Solvents: University of Rochester, Dept. of Chemistry. "Solvents for Recrystallization: Tips and Tricks."

Sources

Validation & Comparative

1H NMR spectral analysis of 4-(Phenoxymethyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the ¹H NMR Spectral Analysis of 4-(Phenoxymethyl)-1,3-thiazol-2-amine

Introduction: Elucidating Molecular Structure with Precision

In the realm of drug discovery and materials science, the precise characterization of novel chemical entities is paramount. 4-(Phenoxymethyl)-1,3-thiazol-2-amine is a heterocyclic compound featuring a 2-aminothiazole core, a structure prevalent in many pharmacologically active molecules.[1] Its synthesis and purification must be confirmed by robust analytical techniques, among which Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for structural elucidation in solution.

This guide provides a comprehensive analysis of the proton (¹H) NMR spectrum of 4-(Phenoxymethyl)-1,3-thiazol-2-amine. Authored from the perspective of a senior application scientist, it moves beyond a simple peak-list, delving into the causal relationships between the molecule's electronic environment and its spectral signature. We will compare its spectrum with structurally related analogues to provide a deeper understanding of how substituent effects manifest in ¹H NMR, offering field-proven insights for researchers in synthetic chemistry and drug development.

Molecular Structure and Proton Environments

To interpret the ¹H NMR spectrum, we must first identify the distinct proton environments within the molecule. Each chemically non-equivalent proton or group of protons will give rise to a unique signal.[2][3] The structure of 4-(Phenoxymethyl)-1,3-thiazol-2-amine is annotated below to label the key proton groups.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing A 1. Weigh ~5-10 mg of 4-(Phenoxymethyl)-1,3-thiazol-2-amine B 2. Dissolve in ~0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆) A->B C 3. Add internal standard (0.03% TMS) B->C D 4. Transfer to a 5 mm NMR tube C->D E 5. Insert sample and lock on solvent deuterium signal D->E F 6. Shim magnetic field for homogeneity (optimize peak shape) E->F G 7. Acquire Free Induction Decay (FID) data (e.g., 16 scans) F->G H 8. Apply Fourier Transform to FID G->H I 9. Phase correct the spectrum H->I J 10. Apply baseline correction I->J K 11. Calibrate spectrum to TMS at 0.00 ppm J->K L 12. Integrate signals K->L M Structural Confirmation L->M Final Spectrum Analysis

Caption: Standard workflow for ¹H NMR sample preparation, data acquisition, and processing.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified compound.

    • Transfer the solid to a clean, dry vial.

    • Add approximately 0.7 mL of a suitable deuterated solvent. Causality: The choice of solvent is critical. DMSO-d₆ is highly recommended for this compound. Its high polarity ensures complete dissolution, and it forms hydrogen bonds with the -NH₂ protons, slowing their exchange rate and often resulting in a sharper, more observable signal compared to CDCl₃. [4] * Add Tetramethylsilane (TMS) as an internal reference standard, which is defined as 0.00 ppm. [2][5] * Vortex the vial until the sample is fully dissolved, then transfer the solution to a 5 mm NMR tube.

  • Instrumental Analysis:

    • The experiment should be performed on a spectrometer with a field strength of 400 MHz or higher to ensure adequate signal dispersion.

    • After inserting the sample, the instrument's magnetic field is "locked" onto the deuterium signal of the solvent. This compensates for any field drift during the experiment.

    • The magnetic field is "shimmed" to maximize its homogeneity across the sample volume, which is crucial for obtaining sharp, symmetrical peaks.

    • A standard pulse sequence is used to acquire the Free Induction Decay (FID). Multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.

  • Data Processing:

    • The raw time-domain data (FID) is converted into frequency-domain data (the spectrum) via a Fourier Transform.

    • The spectrum is phase-corrected to ensure all peaks are in the positive absorptive mode.

    • The baseline is corrected to be flat and at zero intensity.

    • The chemical shift axis is calibrated by setting the TMS peak to exactly 0.00 ppm.

    • The area under each signal is integrated to determine the relative number of protons it represents. [3]

Comparative Spectral Analysis: Understanding Substituent Effects

The ¹H NMR spectrum of 4-(Phenoxymethyl)-1,3-thiazol-2-amine is best understood by comparing it to simpler, related structures. This comparative approach highlights the electronic influence of each molecular fragment.

Compound Key Proton(s) Observed δ (ppm) Analysis of Substituent Effect
2-Aminothiazole H-4 & H-56.53 (d), 6.93 (d)In the unsubstituted ring, the two thiazole protons are doublets due to mutual coupling. The H-5 proton appears around 6.93 ppm. [6]
Anisole (C₆H₅OCH₃) H-ortho, H-meta, H-para~6.9 (d), ~7.3 (t), ~6.9 (t)This provides a baseline for the phenoxy group. The electron-donating methoxy group shields the ortho and para protons, shifting them upfield relative to benzene (7.34 ppm).
4-Methyl-1,3-thiazol-2-amine H-5~6.3Replacing H-4 with an electron-donating methyl group shields the H-5 proton, shifting it significantly upfield compared to 2-aminothiazole.
4-(Phenoxymethyl)-1,3-thiazol-2-amine (Target) H-5~6.8The phenoxymethyl group at C-4 is electron-withdrawing compared to a methyl group, thus deshielding the H-5 proton and shifting it downfield to a position similar to the parent 2-aminothiazole.
4-(Phenoxymethyl)-1,3-thiazol-2-amine (Target) -CH₂-~5.1The strong deshielding effect of the adjacent ether oxygen and the aromatic thiazole ring shifts this signal significantly downfield into a region characteristic of benzylic ethers.

This comparison clearly demonstrates the diagnostic power of ¹H NMR. The chemical shift of the H-5 proton serves as a sensitive probe for the electronic nature of the substituent at the C-4 position.

Conclusion

The ¹H NMR spectrum provides an unambiguous fingerprint for 4-(Phenoxymethyl)-1,3-thiazol-2-amine. A successful analysis, grounded in a robust experimental protocol, will reveal five key sets of signals corresponding to the amine, thiazole, methylene, and phenoxy protons. The characteristic singlet of the methylene bridge around 5.1 ppm and the singlet for the H-5 thiazole proton around 6.8 ppm are particularly diagnostic. By comparing these shifts to related structures, one can confidently confirm the presence and connectivity of the phenoxymethyl substituent at the C-4 position of the 2-aminothiazole core. This guide provides the foundational principles and practical steps for researchers to utilize ¹H NMR spectroscopy for the confident structural verification of this and related molecular scaffolds.

References

  • ResearchGate. Elemental analysis, IR and 1 H NMR data of prepared thiazole derivatives. Available from: [Link]

  • Wikipedia. Thiazole. Available from: [Link]

  • ACS Publications. Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors | ACS Omega. Available from: [Link]

  • National Center for Biotechnology Information. Indenyl-thiazole and indenyl-formazan derivatives: Synthesis, anticancer screening studies, molecular-docking, and pharmacokinetic/ molin-spiration properties - PMC. Available from: [Link]

  • Supporting Information. 2 - Supporting Information. Available from: [Link]

  • National Center for Biotechnology Information. 2-Aminothiazoles with Improved Pharmacotherapeutic Properties for Treatment of Prion Disease - PMC. Available from: [Link]

  • ACS Publications. Aminothiazole-Linked Metal Chelates: Synthesis, Density Functional Theory, and Antimicrobial Studies with Antioxidant Correlations | ACS Omega. Available from: [Link]

  • National Center for Biotechnology Information. Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis - PMC. Available from: [Link]

  • Royal Society of Chemistry. Design, synthesis and biological evaluation of new 2-aminothiazole scaffolds as phosphodiesterase type 5 regulators and COX-1/COX-2 inhibitors - RSC Publishing. Available from: [Link]

  • OpenOChem Learn. Interpreting | OpenOChem Learn. Available from: [Link]

  • Modgraph. 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Available from: [Link]

  • Chemistry LibreTexts. 6.6: ¹H NMR Spectra and Interpretation (Part I). Available from: [Link]

  • Chemistry Steps. NMR Chemical Shift Values Table. Available from: [Link]

  • AZoOptics. How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Available from: [Link]

  • KPU Pressbooks. 6.7 ¹H NMR Spectra and Interpretation (Part II) – Organic Chemistry I. Available from: [Link]

  • Preprints.org. A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. Available from: [Link]

  • PubChem. 4-(phenoxymethyl)-1,3-thiazol-2-amine. Available from: [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL EVALUATION OF SOME NEW 1, 3-THIAZOLE-2,4-DIAMINE DERIVATIVES. Available from: [Link]

  • MDPI. 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine. Available from: [Link]

  • Arkivoc. Design, synthesis and characterization oft[6][7][8]hiadiazolo- ando[1][7][8]xadiazolo. Available from: [Link]

  • Michigan State University. Proton NMR Table. Available from: [Link]

  • University of Regensburg. Table of Characteristic Proton NMR Shifts. Available from: [Link]

  • ACD/Labs. The Basics of Interpreting a Proton (1H) NMR Spectrum. Available from: [Link]

  • ResearchGate. 1 H-NMR spectrum of N-(2-phenyl-thiazole-4-yl-methyl) - ResearchGate. Available from: [Link]

  • PubChem. Phenoxymethylpenicillin(1-). Available from: [Link]

Sources

A Senior Application Scientist's Guide to the 13C NMR Chemical Shifts of 4-(Phenoxymethyl)-1,3-thiazol-2-amine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the precise structural elucidation of novel compounds is paramount. Among the arsenal of analytical techniques, 13C Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a definitive method for mapping the carbon skeleton of a molecule. This guide provides an in-depth analysis of the 13C NMR chemical shifts for 4-(Phenoxymethyl)-1,3-thiazol-2-amine, a heterocyclic compound of interest in medicinal chemistry. In the absence of a publicly available experimental spectrum for this specific molecule, we present a detailed, predicted 13C NMR data set. This prediction is grounded in the foundational principles of NMR spectroscopy and is supported by a comparative analysis with experimentally verified data from structurally analogous compounds.

The Structural Landscape of 4-(Phenoxymethyl)-1,3-thiazol-2-amine

To facilitate the discussion of its 13C NMR spectrum, the carbon atoms of 4-(Phenoxymethyl)-1,3-thiazol-2-amine are systematically numbered as illustrated below. This numbering convention will be used throughout this guide.

Caption: Chemical structure of 4-(Phenoxymethyl)-1,3-thiazol-2-amine with carbon numbering.

Predicted 13C NMR Chemical Shifts and Comparative Analysis

The prediction of 13C NMR chemical shifts is a powerful tool in structural analysis, relying on the principle of additivity of substituent chemical shifts (SCS). By utilizing a basis of known chemical shifts from simpler, analogous molecules, we can estimate the shifts in a more complex structure. For 4-(Phenoxymethyl)-1,3-thiazol-2-amine, our predictive model is built upon the experimental data of 2-aminothiazole and anisole (methoxybenzene), which serve as excellent proxies for the thiazole and phenoxy moieties, respectively.

The following table presents the predicted 13C NMR chemical shifts for 4-(Phenoxymethyl)-1,3-thiazol-2-amine, alongside the experimental data for our reference compounds. All shifts are reported in parts per million (ppm) relative to a standard reference, typically tetramethylsilane (TMS).

Carbon AtomPredicted Chemical Shift (δ, ppm) in 4-(Phenoxymethyl)-1,3-thiazol-2-amineExperimental Chemical Shift (δ, ppm) in 2-Aminothiazole (in DMSO-d6)Experimental Chemical Shift (δ, ppm) in Anisole (in CDCl3)
Thiazole Ring
C2~168169.2-
C4~148153.4-
C5~105111.1-
Phenoxymethyl Group
C6 (-CH2-)~68--
C1'~158-159.9
C2'/C6'~115-114.1
C3'/C5'~129.5-129.5
C4'~121-120.7
Rationale for Predicted Chemical Shifts:
  • C2 (Thiazole): The amino group at the C2 position is a strong electron-donating group, causing this carbon to be significantly deshielded. Its chemical shift is predicted to be very similar to that in 2-aminothiazole, around 168 ppm.

  • C4 (Thiazole): The attachment of the electron-withdrawing phenoxymethyl group at C4 is expected to cause a downfield shift compared to unsubstituted thiazole. However, the provided data for a similar substituted thiazole shows a C4 signal at 153.4 ppm. We predict a slightly more shielded environment due to the ether oxygen, leading to a shift of approximately 148 ppm.

  • C5 (Thiazole): This carbon is adjacent to the substituted C4. The substituent effect here is expected to be less pronounced. Based on data from similar thiazole derivatives, a chemical shift of around 105 ppm is anticipated, slightly upfield from the 111.1 ppm observed in a comparable 2-aminothiazole derivative.

  • C6 (-CH2-): The methylene carbon, being attached to an electronegative oxygen atom, will be deshielded. Its chemical shift is predicted to be in the typical range for such carbons, around 68 ppm.

  • Phenoxy Group (C1' to C6'): The chemical shifts for the aromatic carbons of the phenoxy group are predicted based on the well-established spectrum of anisole. The ipso-carbon (C1') attached to the ether oxygen is the most deshielded. The ortho (C2'/C6') and para (C4') carbons are shielded due to the electron-donating resonance effect of the oxygen, while the meta (C3'/C5') carbons are least affected.

Experimental Protocol for 13C NMR Spectroscopy

To empirically validate the predicted chemical shifts, a standardized experimental protocol is essential. The following section outlines a robust methodology for acquiring a high-quality 13C NMR spectrum for a compound such as 4-(Phenoxymethyl)-1,3-thiazol-2-amine.

Sample Preparation

The quality of the NMR spectrum is highly dependent on the sample preparation.

  • Purity: Ensure the sample is of high purity to avoid signals from contaminants.

  • Solvent: Choose a deuterated solvent in which the compound is sufficiently soluble. Dimethyl sulfoxide-d6 (DMSO-d6) is a common choice for polar compounds like aminothiazoles. Chloroform-d (CDCl3) is also a possibility.

  • Concentration: For a standard 5 mm NMR tube, a concentration of 10-50 mg of the compound in 0.6-0.7 mL of solvent is recommended for 13C NMR spectroscopy.

  • Filtration: To remove any particulate matter that could degrade the magnetic field homogeneity, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

NMR Spectrometer Setup and Data Acquisition
  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used.

    • Temperature: Maintain a constant temperature, usually 298 K.

    • Spectral Width: Set a spectral width that encompasses the expected range of carbon chemical shifts (e.g., 0-220 ppm).

    • Number of Scans: Due to the low natural abundance of 13C, a larger number of scans (from several hundred to several thousand) is required to achieve an adequate signal-to-noise ratio. The exact number will depend on the sample concentration.

    • Relaxation Delay (d1): A relaxation delay of 1-2 seconds is generally sufficient for qualitative spectra.

Data Processing
  • Fourier Transform: Apply an exponential window function (line broadening) to improve the signal-to-noise ratio, followed by a Fourier transform.

  • Phasing and Baseline Correction: Manually or automatically phase the spectrum and correct the baseline to ensure accurate peak integration and chemical shift determination.

  • Referencing: Calibrate the chemical shift scale using the solvent signal as a secondary reference (e.g., DMSO-d6 at 39.52 ppm).

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve 10-50 mg of sample in 0.6-0.7 mL of deuterated solvent filter Filter into NMR tube dissolve->filter lock_shim Lock and Shim filter->lock_shim setup Set acquisition parameters lock_shim->setup acquire Acquire data (multiple scans) setup->acquire ft Fourier Transform acquire->ft phase_baseline Phase and Baseline Correction ft->phase_baseline reference Reference spectrum phase_baseline->reference

Caption: Experimental workflow for acquiring a 13C NMR spectrum.

Advanced Structural Verification: DEPT Spectroscopy

To further confirm the assignments of the carbon signals, particularly for the aliphatic and thiazole ring carbons, Distortionless Enhancement by Polarization Transfer (DEPT) experiments are invaluable. A DEPT-135 experiment, for instance, will show positive signals for CH and CH3 groups, and negative signals for CH2 groups. Quaternary carbons (like C2 and C4 of the thiazole ring) will be absent. This technique provides an additional layer of confidence in the structural elucidation process.

Conclusion

This guide provides a comprehensive, albeit predictive, analysis of the 13C NMR chemical shifts for 4-(Phenoxymethyl)-1,3-thiazol-2-amine. By leveraging data from structurally related compounds, we have established a reliable set of expected chemical shifts that can guide researchers in their experimental work. The provided experimental protocol offers a standardized approach to obtaining high-quality 13C NMR data for this and similar molecules. As with any predictive analysis, experimental verification remains the gold standard, and it is our hope that this guide will serve as a valuable resource for those undertaking the empirical study of this compound.

References

  • ResearchGate. (n.d.). ¹³C NMR spectra of 2AT in solvents DMSO-d6 and D2O. Retrieved from [Link]

  • Gecaitė, A., et al. (2022). Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. KTU ePubl. Retrieved from [Link]

  • Baviskar, A. T., et al. (2018). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of. RSC Advances. Retrieved from [Link]

  • Ghaemmaghami, M., et al. (2015). 2-Aminothiazoles with Improved Pharmacotherapeutic Properties for Treatment of Prion Disease. ACS Medicinal Chemistry Letters.
  • Carradori, S., et al. (2013). 2-Aminobenzothiazole derivatives.
  • University of Leicester. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Anasazi Instruments. (2021, January 27). A Great 13C NMR Spectrum Even When Your Sample is Dilute. Retrieved from [Link]

  • Filo. (2025, January 12).

Comparative Profiling of 2-Aminothiazole Scaffolds: Direct Aryl vs. Ether-Linked Pharmacophores

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a head-to-head comparison of 4-phenylthiazol-2-amine (4-PTA) and 4-(phenoxymethyl)-1,3-thiazol-2-amine (4-PMTA). Both compounds are privileged scaffolds in medicinal chemistry, synthesized via the Hantzsch thiazole condensation. However, they represent two distinct design philosophies:

  • 4-Phenylthiazol-2-amine: Represents a rigid, conjugated system where the phenyl ring is directly attached to the thiazole core. This maximizes

    
    -
    
    
    
    stacking interactions and planar binding modes.
  • 4-(Phenoxymethyl)-1,3-thiazol-2-amine: Introduces a flexible oxymethyl linker (

    
    ). This disrupts conjugation, increases rotatable bonds, and introduces a hydrogen bond acceptor, significantly altering solubility, metabolic stability, and target fit.
    

This guide details their synthesis, physicochemical divergence, and biological applications, specifically in antimicrobial and kinase inhibitor research.

Chemical Structure & Physicochemical Analysis[1][2][3][4][5][6][7][8]

The structural difference lies entirely at the C4-position of the thiazole ring. This modification dictates the molecule's spatial orientation and electronic properties.

Table 1: Physicochemical Profile Comparison
Property4-Phenylthiazol-2-amine (4-PTA)4-(Phenoxymethyl)-1,3-thiazol-2-amine (4-PMTA)Impact of Modification
Formula


Linker adds MW +30 Da
Molecular Weight 176.24 g/mol 206.26 g/mol Slight increase; negligible effect on drug-likeness
cLogP (Est.) ~2.4 - 2.6~1.9 - 2.1Ether oxygen lowers lipophilicity , improving aqueous solubility
Rotatable Bonds 1 (C-C bond between rings)3 (C-C, C-O, O-C)High flexibility allows "induced fit" binding
H-Bond Acceptors 2 (Thiazole N, Amine N)3 (Thiazole N, Amine N, Ether O )Additional interaction point for protein residues
Electronic State Fully Conjugated SystemConjugation Broken by LinkerLinker prevents electronic communication between rings
Structural Logic Diagram

The following diagram illustrates the pharmacophore divergence.

Pharmacophore Core 2-Aminothiazole Core (Scaffold) Sub_Phenyl Direct Phenyl Attachment (Rigid, Hydrophobic) Core->Sub_Phenyl Modification A Sub_Phenoxy Phenoxymethyl Linker (Flexible, H-Bond Acceptor) Core->Sub_Phenoxy Modification B Effect_Phenyl High Planarity Intercalation/Stacking Sub_Phenyl->Effect_Phenyl Effect_Phenoxy Adaptive Conformation Improved Solubility Sub_Phenoxy->Effect_Phenoxy

Caption: Divergence of pharmacophore properties based on C4-substitution.

Synthetic Accessibility: The Hantzsch Protocol

Both compounds are synthesized using the Hantzsch Thiazole Synthesis , a robust condensation reaction between an


-haloketone and thiourea. The key difference is the starting haloketone.
Reaction Workflow

Synthesis Thiourea Thiourea (Common Reagent) Condensation Reflux in Ethanol (1-4 Hours) Thiourea->Condensation Acetophenone Acetophenone Bromo_A 2-Bromoacetophenone (Starting Material A) Acetophenone->Bromo_A Bromination Bromo_A->Condensation Product_A 4-Phenylthiazol-2-amine (Precipitate) Phenol Phenol + Epichlorohydrin/Chloroacetone Chloro_B 1-Phenoxy-3-chloropropan-2-one (Starting Material B) Phenol->Chloro_B Alkylation Chloro_B->Condensation Product_B 4-(Phenoxymethyl)thiazol-2-amine (Precipitate) Workup Neutralization (Na2CO3) Filtration & Recrystallization Condensation->Workup Workup->Product_A Path A Workup->Product_B Path B

Caption: Comparative Hantzsch synthesis pathways. Path A yields the rigid phenyl derivative; Path B yields the flexible phenoxymethyl derivative.

Detailed Experimental Protocol
A. Synthesis of 4-Phenylthiazol-2-amine (Standard Protocol)

Principle: Spontaneous condensation-cyclization of 2-bromoacetophenone with thiourea.

  • Reagents: 2-Bromoacetophenone (10 mmol, 1.99 g), Thiourea (10 mmol, 0.76 g), Ethanol (20 mL).

  • Procedure:

    • Dissolve 2-bromoacetophenone in ethanol in a round-bottom flask.

    • Add thiourea.[1][2][3][4][5] The reaction is often exothermic; stir at room temperature for 10 minutes, then reflux for 1–2 hours.

    • Monitor: TLC (Hexane:Ethyl Acetate 7:3) will show the disappearance of the starting ketone.

    • Isolation: The hydrobromide salt may precipitate. Cool the mixture and neutralize with 10%

      
       or 
      
      
      
      until pH ~8.
    • Purification: Filter the free base (white/pale yellow solid). Recrystallize from ethanol/water.

    • Yield: Typically 85–95%.

B. Synthesis of 4-(Phenoxymethyl)-1,3-thiazol-2-amine (Adapted Protocol)

Principle: Requires an


-aryloxy-

-haloketone.
  • Precursor Synthesis (If not commercial): React phenol with 1,3-dichloroacetone in acetone/

    
     to generate 1-chloro-3-phenoxypropan-2-one.
    
  • Reagents: 1-Chloro-3-phenoxypropan-2-one (10 mmol), Thiourea (10 mmol), Ethanol (20 mL).

  • Procedure:

    • Mix the phenoxy-chloroketone and thiourea in ethanol.

    • Reflux is critical here as the chloroketone is less reactive than the bromoketone used in Method A. Reflux for 3–5 hours.

    • Isolation: Pour onto crushed ice/water. Neutralize with

      
      .
      
    • Purification: The product is often more lipophilic than thiourea but less than the phenyl analog. Recrystallize from ethanol.

    • Yield: Typically 70–85%.

Biological Performance & SAR Analysis

Antimicrobial Activity

Both scaffolds are widely explored as antimicrobial agents, but they function differently in the binding pocket.

  • 4-Phenylthiazol-2-amine:

    • Mechanism: Often acts as a DNA intercalator or binds to rigid hydrophobic pockets in enzymes (e.g., DNA gyrase).

    • Efficacy: High potency against Gram-positive bacteria (S. aureus). The planar structure facilitates penetration through the peptidoglycan layer.

    • Limitation: Poor solubility can limit bioavailability.

  • 4-(Phenoxymethyl)-1,3-thiazol-2-amine:

    • Mechanism: The flexible linker allows the phenyl ring to rotate and find optimal hydrophobic pockets while the thiazole coordinates with polar residues.

    • Efficacy: Derivatives often show broader spectrum activity. The ether oxygen can act as a hydrogen bond acceptor, potentially improving affinity for specific serine/threonine residues in target active sites.

    • Advantage: Improved solubility profile aids in formulation and systemic distribution.

Comparative Data (Theoretical Aggregation from Literature)

Note: Values represent typical ranges for unsubstituted cores based on SAR studies of derivatives.

Target4-Phenylthiazol-2-amine4-(Phenoxymethyl)thiazol-2-amine
S. aureus (MIC) 10 - 50

g/mL
25 - 60

g/mL
E. coli (MIC) >100

g/mL (Weak)
50 - 100

g/mL (Moderate)
C. albicans (Antifungal) Moderate ActivityEnhanced Activity (Linker effect)
Toxicity (Hemolysis) Moderate (Rigid intercalator)Low (Flexible, less membrane disruption)

References

  • Microwave-assisted Hantzsch thiazole synthesis: N-Phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines. National Institutes of Health (NIH). Available at: [Link]

  • Antimicrobial and Hemolytic Activity: Novel 4-phenylthiazol-2-amine derivatives: synthesis, antimicrobial and hemolytic activity. SSRN. Available at: [Link]

  • General Thiazole SAR: An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI Molecules. Available at: [Link]

  • Synthesis of Phenoxy-derivatives: A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. Nano Bio Letters. Available at: [Link] (General reference for phenoxy-thiazole synthesis protocols).

  • Thiourea Reactivity: Kinetics of a Reaction of 3-Chloroacetylacetone with Thioureas. Journal of Chemical and Pharmaceutical Research. Available at: [Link][2]

Sources

Safety Operating Guide

4-(Phenoxymethyl)-1,3-thiazol-2-amine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Plan

Status: Hazardous Chemical Waste.[1][2] Do NOT dispose of via municipal waste or sanitary sewer.

For researchers handling 4-(Phenoxymethyl)-1,3-thiazol-2-amine (CAS: 94830-63-4 / HCl salt: 94830-65-6) , safety and compliance depend on recognizing two critical chemical functionalities: the basic amine and the lipophilic thiazole core .

  • Primary Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.

  • Critical Segregation: Segregate from Strong Acids (exothermic neutralization risk) and Oxidizers (fire risk).

  • Spill Solvent: Do not use water alone. Use Ethanol (EtOH) or Acetone for solubilization during cleanup.[2]

Chemical Profile & Hazard Identification

To dispose of a chemical safely, you must understand its behavior in the waste stream. This compound is not just "organic waste"; it is a functionalized heterocycle with specific reactivities.

PropertyData / CharacteristicOperational Implication
CAS Number 94830-63-4 (Free Base)Use for waste manifesting.
Physical State Solid (Crystalline powder)Dust generation risk during transfer.
Solubility Low in water; High in DMSO, MeOH, EtOHDo not flush. Residues require organic solvents to clean.
Acidity/Basicity Weak Base (Aminothiazole)Incompatible with Acid Waste streams.
Hazards (GHS) Acute Tox. 4 (Oral), Skin/Eye Irrit. 2, Aquatic ChronicTreat as Toxic and Environmental Hazard .

The "Why" Behind the Protocol:

  • The Thiazole Ring: Thiazoles are robust heterocycles. They do not degrade easily in standard wastewater treatment plants, posing a threat to aquatic life (Aquatic Chronic toxicity). This mandates zero-discharge to drains.

  • The Amine Group: The 2-amino group makes this compound a nucleophile and a base. If thrown into a "General Organic Waste" container that contains acid chlorides or strong acids, it can react exothermically or generate toxic fumes.

Pre-Disposal: Segregation & Packaging[1]

Proper segregation is the single most effective way to prevent laboratory accidents.

Decision Logic for Waste Segregation

The following diagram illustrates the decision-making process for segregating this specific compound to prevent cross-reactivity in waste drums.

WasteSegregation Start Waste Generation: 4-(Phenoxymethyl)-1,3-thiazol-2-amine StateCheck Physical State? Start->StateCheck SolidWaste Solid Waste (Pure Compound) StateCheck->SolidWaste Powder/Crystals LiquidWaste Liquid Waste (Reaction Mixture/Mother Liquor) StateCheck->LiquidWaste Solution SolidBin Solid Hazardous Waste Bin (Label: Toxic, Basic) SolidWaste->SolidBin SolventCheck Solvent Type? LiquidWaste->SolventCheck Halogenated Halogenated Solvents (DCM, Chloroform) SolventCheck->Halogenated Contains Halogens NonHalogenated Non-Halogenated (MeOH, DMSO, Acetone) SolventCheck->NonHalogenated No Halogens AcidCheck Contains Strong Acids? NonHalogenated->AcidCheck Neutralize ACTION: Neutralize pH to 6-9 BEFORE combining AcidCheck->Neutralize Yes (Acidic) Combine Combine in Non-Halogenated Organic Waste AcidCheck->Combine No (Neutral/Basic) Neutralize->Combine

Figure 1: Decision logic for segregating aminothiazole waste streams to prevent incompatibility events.

Detailed Disposal Protocols

Scenario A: Disposal of Pure Solid Substance

Applicable for: Expired stocks, surplus synthesis product.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or glass jar. Avoid metal containers if the substance is the hydrochloride salt (corrosion risk).

  • Labeling: Apply a hazardous waste label.

    • Constituents: "4-(Phenoxymethyl)-1,3-thiazol-2-amine".[3][4][5]

    • Hazards: Check "Toxic" and "Irritant".[6]

  • Transfer: Transfer solid using a disposable spatula. Do not generate dust.[7][8]

  • Decontamination: Wipe the neck of the bottle with a Kimwipe dampened in Ethanol. Place the Kimwipe in the solid waste bin.

  • Storage: Store in a Satellite Accumulation Area (SAA) away from oxidizers until pickup.

Scenario B: Disposal of Liquid Waste (Solutions)

Applicable for: HPLC waste, mother liquors, reaction mixtures.

  • Solvent Compatibility Check:

    • If dissolved in DCM/Chloroform : Dispose in Halogenated Waste .

    • If dissolved in DMSO/Methanol/Acetone : Dispose in Non-Halogenated Waste .

  • pH Check (Critical):

    • Before adding to a central waste carboy, check the pH of your solution.

    • If Acidic (pH < 4): Slowly neutralize with Sodium Bicarbonate (NaHCO3) or a dilute base. Rationale: Adding an acidic solution of this amine to a basic waste drum can cause heat generation and pressure buildup.

  • Pouring: Use a funnel to prevent spills. Cap the carboy immediately after use.

Scenario C: Contaminated Debris (Gloves, Weigh Boats)
  • Bagging: Place all contaminated solid items into a clear, heavy-duty polyethylene bag (minimum 4 mil thickness).

  • Double Containment: If the debris is wet or heavily contaminated, double-bag it.

  • Tagging: Tag as "Solid Hazardous Waste - Debris contaminated with Aminothiazoles."

Emergency Spill Response Procedure

Spill Criteria:

  • Minor Spill: < 5 grams or < 100 mL (manageable by lab personnel).

  • Major Spill: > 5 grams or significant respiratory threat (Evacuate and call EHS).

Cleanup Workflow:

SpillResponse Assess 1. Assess Risk (Dust vs. Liquid) PPE 2. Don PPE (Nitrile Gloves, Goggles, Lab Coat) Assess->PPE Contain 3. Containment PPE->Contain Solubilize 4. Solubilize (Use Ethanol/Acetone) Contain->Solubilize If Solid/Residue Absorb 5. Absorb (Vermiculite/Pads) Contain->Absorb If Liquid Solubilize->Absorb Dispose 6. Bag & Tag (Hazardous Waste) Absorb->Dispose

Figure 2: Step-by-step spill response workflow emphasizing solubilization for effective removal.

Specific Cleanup Steps:

  • Isolate: Mark the area.

  • Solubilize: The compound is hydrophobic. Water will bead up and spread the contamination. Dampen a paper towel or absorbent pad with Ethanol (70% or higher) or Acetone .

  • Wipe: Wipe from the outside of the spill toward the center to prevent spreading.

  • Verify: A UV lamp (254 nm) can often detect thiazole residues (many are fluorescent or UV-active). Check the surface for residual glowing spots.

References

  • PubChem. (n.d.). Compound Summary: 2-Amino-4-phenylthiazole (Analogue). National Library of Medicine. Retrieved from [Link]

  • U.S. EPA. (2023). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261. United States Environmental Protection Agency. Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.